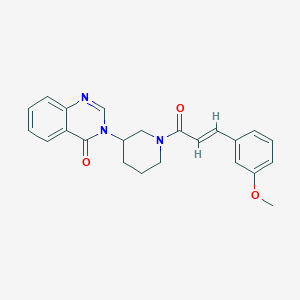
Ethanol, 2-(1H-imidazol-2-ylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethanol, 2-(1H-imidazol-2-ylthio)-” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
N-heterocyclic carbenes, including imidazol-2-ylidenes, have demonstrated efficiency as catalysts in the transesterification between esters and alcohols, facilitating the acylation of alcohols at room temperature with minimal catalyst loading. This process is significant for synthesizing esters efficiently in very short reaction times (Grasa, Kissling, & Nolan, 2002). Further exploration of N-heterocyclic carbene catalysts has shown their efficacy in transesterification involving various esters and alcohols, with potential applications in the synthesis of esters from bio-feedstocks (Grasa, Gueveli, Singh, & Nolan, 2003).
Corrosion Inhibition
Bio-diesel-based 2-(2-alkyl-4,5-dihydro-1H-imidazol-1-yl)ethanol derivatives have been investigated as green corrosion inhibitors. These compounds exhibit effective corrosion inhibition behavior, particularly when the concentration exceeds 100 ppm. The presence of double bonds and functional groups in their chains, along with a sufficiently long chain length, enhances their attachment to the metal surface, leading to high inhibition efficiency (Yoo, Kim, Chung, Baik, & Kim, 2012).
Alcohol and Water Adsorption
Studies on alcohol (methanol, ethanol, etc.) and water vapor adsorption in zeolitic imidazolate frameworks have evaluated these materials' suitability for bio-alcohol recovery. The research assesses the vapor-phase alcohol-water sorption selectivity, highlighting the potential of these frameworks in separating alcohol from water, which is crucial for sustainable chemical processing and environmental technology (Zhang, Lively, Dose, Brown, Zhang, Chung, Nair, Koros, & Chance, 2013).
Sensor Development
A novel conducting polymer based on 9-methyl-9H-carbazole-3-carbohydrazine (MCCH) has been developed for sensitive and rapid analysis of ethanol. This polymer serves as an effective immobilization matrix for enzyme immobilization, showcasing its potential in fabricating amperometric biosensors for ethanol detection, with applications spanning from industrial monitoring to healthcare diagnostics (Kekec, Kanik, Udum, Hızlıateş, Ergun, & Toppare, 2014).
Eigenschaften
IUPAC Name |
2-(1H-imidazol-2-ylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c8-3-4-9-5-6-1-2-7-5/h1-2,8H,3-4H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUJPNWHZXHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 7-ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2724637.png)
![4-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724639.png)


![(3S,4R)-4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2724642.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2724645.png)



![3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2724653.png)

![8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)


